5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. The presence of a chlorine atom at the 5-position and a phenyl group at the 1-position of the pyrazole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
The primary target of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade . FXIa is suggested as a major target for anticoagulant drug discovery due to its reduced risk of bleeding .
Mode of Action
The compound interacts with FXIa through a series of biochemical reactions. The binding mode of a similar compound with FXIa suggests that certain groups in the compound make direct hydrogen bonds with specific amino acids in the FXIa backbone . This interaction results in the inhibition of FXIa, thereby affecting the coagulation cascade.
Biochemical Pathways
The compound affects the intrinsic pathway of the coagulation cascade by inhibiting FXIa . This pathway is crucial for the amplification phase of coagulation, and its inhibition can lead to anticoagulation without significant effects on hemostasis .
Result of Action
The inhibition of FXIa by this compound leads to a decrease in the coagulation cascade’s amplification phase. This results in anticoagulation, reducing the risk of thrombosis without significantly affecting hemostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1-phenylpyrazole with carbon dioxide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Scientific Research Applications
5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Agrochemistry: It serves as a precursor for the development of herbicides and pesticides.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-chloro-1-phenylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-8(10(14)15)12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDIMIJPSZSIGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425038 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-17-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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